Hexestrol

Catalog No.
S561680
CAS No.
5635-50-7
M.F
C18H22O2
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexestrol

CAS Number

5635-50-7

Product Name

Hexestrol

IUPAC Name

4-[(4S)-4-(4-hydroxyphenyl)hexan-3-yl]phenol

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18?/m1/s1

InChI Key

PBBGSZCBWVPOOL-QNSVNVJESA-N

SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

Solubility

FREELY SOL IN ETHER; SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING; SLIGHTLY SOL IN BENZENE, CHLOROFORM; PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS

Synonyms

Dihydrodiethylstilbestrol, Hexestrol, Hexestrol, (R*,R*)-(+-)-Isomer, Hexestrol, (R*,S*)-Isomer, Hexestrol, (R-(R*,R*))-Isomer, Hexestrol, (S-(R*,R*))-Isomer

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O
  • Pregnancy complications

    DES was widely prescribed to pregnant women from the 1940s to the early 1970s to prevent miscarriage and other pregnancy complications. However, extensive research later revealed these claims to be unfounded and linked DES exposure to various health risks in both mothers and their offspring .

  • Cancer treatment

    Early research explored the use of DES in treating different types of cancers, including prostate cancer and breast cancer. While some initial studies showed promising results, later investigations failed to replicate these findings, and DES is no longer used for cancer treatment due to its safety concerns .

  • Other potential applications

    Researchers also investigated the use of DES in various other areas, such as treating menstrual disorders, promoting animal growth, and preventing atherosclerosis. However, most of these applications were abandoned due to a lack of substantial evidence for their effectiveness or safety concerns .

It is crucial to note that the historical use of DES in research, particularly for pregnancy complications, has been widely condemned due to its unethical practices and severe health consequences for exposed individuals.

Current Research on DES

While DES is no longer prescribed for any medical condition, ongoing research continues to explore the long-term health effects of prenatal and postnatal DES exposure. This research focuses on understanding the mechanisms by which DES exposure may lead to various health problems in exposed individuals, including:

  • Cancer: Studies continue to investigate the link between DES exposure and an increased risk of developing specific cancers, such as vaginal and cervical cancer in women exposed prenatally and clear cell adenocarcinoma in the vagina and cervix of offspring exposed postnatally .
  • Reproductive health: Research explores the potential impact of DES exposure on reproductive function in both men and women, including an increased risk of infertility, endometriosis, and other gynecological problems .
  • Developmental effects: Studies investigate the potential for DES exposure to influence various aspects of development, including structural abnormalities and long-term health issues in individuals exposed prenatally or postnatally.

Hexestrol is a synthetic non-steroidal estrogen, chemically known as 4-[(3R,4S)-4-(4-hydroxyphenyl)hexan-3-yl]phenol, with the molecular formula C18H22O2C_{18}H_{22}O_{2} and a molecular weight of approximately 270.37 g/mol. It is a hydrogenated derivative of diethylstilbestrol and has been utilized primarily in clinical settings for its estrogenic properties, particularly in the treatment of conditions such as prostate cancer, amenorrhea, and dysfunctional uterine bleeding . Despite its therapeutic applications, hexestrol has been withdrawn from human use due to significant adverse effects on reproductive health and potential carcinogenicity .

DES mimics the effects of natural estrogens by binding to estrogen receptors in various tissues []. However, its slightly different structure compared to natural estrogens can lead to altered downstream signaling pathways []. This altered signaling is believed to be responsible for the unique health risks observed with DES exposure, such as an increased risk of certain cancers and reproductive system abnormalities.

Physical and Chemical Properties

  • Melting point: 169-172 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, soluble in organic solvents []
  • Stability: Relatively stable under physiological conditions []
That can lead to the formation of metabolites. For example, it can be metabolized by liver microsomes to produce 3'-hydroxyhexestrol, which can further oxidize to form 3',4'-hexestrol quinone. This quinone can react with amines to form N-ethyl-aminohexestrol . Additionally, hexestrol can undergo reactions with sulfur-containing compounds and other substrates, indicating its reactivity and potential for metabolic activation .

The synthesis of hexestrol typically involves several steps that may include the hydrogenation of diethylstilbestrol or the reaction of phenolic compounds with appropriate alkylating agents. One documented method describes the use of organometallic reagents in conjunction with heavy metal salts to facilitate the formation of hexestrol from simpler precursors . The specific reaction conditions and catalysts used can significantly affect the yield and purity of the final product.

Hexestrol has been studied for its interactions with various biological systems. It is known to increase the absorption of copper in the body, which could lead to elevated serum levels and associated toxicity . Furthermore, its binding affinity to estrogen receptors suggests that it may interact with other hormonal pathways, potentially influencing metabolic processes related to steroid hormones . These interactions underscore the importance of understanding hexestrol's pharmacodynamics and toxicological profile.

Hexestrol shares structural and functional similarities with several other synthetic estrogens. Here are some comparable compounds:

Compound NameChemical StructureUsesUnique Features
DiethylstilbestrolC18H20O2Hormonal therapyFirst synthetic estrogen
EstradiolC18H24O2Hormone replacement therapyNatural estrogen
TamoxifenC26H29NOBreast cancer treatmentSelective estrogen receptor modulator
ChlorotrianiseneC23H25ClO3Hormonal therapyChlorinated derivative

Uniqueness of Hexestrol: Hexestrol is notable for its potent binding affinity to estrogen receptors while having a distinct chemical structure compared to other synthetic estrogens like diethylstilbestrol and tamoxifen. Its unique hydrogenated structure contributes to different metabolic pathways and biological effects compared to these compounds.

Color/Form

NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC
WHITE CRYSTALLINE POWDER

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

270.161979940 g/mol

Monoisotopic Mass

270.161979940 g/mol

Heavy Atom Count

20

Odor

ODORLESS

Melting Point

185-188 °C
CRYSTALS; MP: 137-139 °C /DIACETATE/
CRYSTALS FROM PETROLEUM ETHER; MP: 127-128 °C /DIPROPIONATE/

UNII

10BI795R7D

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Antineoplastic Agents, Hormonal; Estrogens, Non-Steroidal
A SYNTHETIC ESTROGEN.
OSTEOPOROSIS...SENILE OSTEOPOROSIS.../&/...POSTMENOPAUSAL OSTEOPOROSIS. ... DEMONSTRATED THAT, AFTER SEVERAL MO OF ESTROGEN REPLACEMENT IN POSTMENOPAUSAL PT, CALCIUM BALANCE BECOMES POSITIVE & PLASMA ALKALINE PHOSPHATASE ACTIVITY & BONE RESORPTION DECR TO NORMAL. /ESTROGENS/
HIRSUTISM. .../IF/ MILD ANDROGENIC INFLUENCE OF OVARIAN...IS SUSPECTED. ... SUPPRESSION OF OVARY WITH ESTROGEN MAY BE WORTHWHILE. ... PREVENTION OF HEART ATTACKS. ...FAVORED POSITION OF WOMEN IN INCIDENCE OF FATAL MYOCARDIAL INFARCTION, ESTROGEN THERAPY HAS BEEN TRIED AS PROPHYLACTIC MEASURE IN MEN. /ESTROGENS/
For more Therapeutic Uses (Complete) data for HEXESTROL (11 total), please visit the HSDB record page.

Mechanism of Action

...INCR IN SYNTHESIS OF VARIOUS TYPES OF RNA & PROTEIN...STIMULATION OF DNA SYNTHESIS... IT IS NOT CLEAR WHETHER PROMINENT...STIMULATION OF RNA SYNTHESIS IS RESULT OF INCR RNA POLYMERASE ACTIVITY, INCR CHROMATIN TEMPLATE ACTIVITY, ALTERED NUCLEAR TRANSPORT PHENOMENA, OR COMBINATIONS THEREOF. /ESTROGENS/
...AS RESULT OF...NUCLEAR BINDING...METABOLIC ALTERATIONS ENSUE. ...MRNA & CERTAIN SPECIFIC BUT UNKNOWN PROTEINS ARE APPARENTLY SYNTHESIZED RAPIDLY, PERHAPS BECAUSE OF UNMASKING OF RESTRICTED REGIONS OF DNA. /ESTROGENS/
ESTROGENS ARE LARGELY RESPONSIBLE FOR CHANGES THAT TAKE PLACE @ PUBERTY IN GIRLS, &...FOR TANGIBLE & INTANGIBLE ATTRIBUTES OF FEMININITY. BY DIRECT ACTION, THEY CAUSE GROWTH & DEVELOPMENT OF VAGINA, UTERUS, & FALLOPIAN TUBES. /ESTROGENS/

Pictograms

Health Hazard

Health Hazard

Other CAS

5635-50-7
84-16-2

Absorption Distribution and Excretion

ENOUGH MATERIAL CAN BE ABSORBED PERCUTANEOUSLY OR BY RESPIRATORY ROUTE TO PRODUCE...EFFECTS. /ESTROGENS/
STUDIES WITH RADIOACTIVE...HEXESTROL...HAVE CONFIRMED...REPORTS THAT...COMPD ARE RAPIDLY ABSORBED INTO ANIMAL BODY AND...EXCRETED IN FECES AND URINE. PROPORTION EXCRETED...IS...70% IN FECES AND 30% IN URINE...
...TRACES OF...HEXESTROL COULD BE FOUND IN TISSUES 24 HR AFTER...ADMIN TO SHEEP AND GOATS... CONTINUED ADMIN...TO FATTENING STOCK MAY LEAD TO... ACCUMULATION IN EDIBLE PARTS OF CARCASS ALTHOUGH EVIDENCE ON THIS SUBJECT IS CONTROVERSIAL.
ESTROGENS USED IN THERAPY ARE, IN GENERAL, READILY ABSORBED THROUGH SKIN, MUCOUS MEMBRANES, & GI TRACT. WHEN THEY ARE APPLIED FOR LOCAL ACTION, ABSORPTION IS OFTEN SUFFICIENT TO CAUSE SYSTEMIC EFFECTS... /ESTROGENS/

Metabolism Metabolites

HEXESTROL YIELDS HEXESTROL-BETA-D-GLUCURONIDE IN RABBIT; JELLINCK PH, BIOCHEM J, 58, 262 (1954). /FROM TABLE/

Wikipedia

Hexestrol

Drug Warnings

HEXESTROL IS CONTRAINDICATED DURING PREGNANCY.
CONTRAINDICATIONS TO...USE ARE THROMBOEMBOLIC DISORDERS OR PAST HISTORY OF THESE CONDITIONS, MARKEDLY IMPAIRED HEPATIC FUNCTION, KNOWN OR SUSPECTED CARCINOMA OF BREAST OR OTHER ESTROGEN-DEPENDENT NEOPLASIA, & UNDIAGNOSED GENITAL BLEEDING. /ESTROGENS/
IN WOMEN, CHRONIC USE MAY CAUSE SPOTTING OR BREAKTHROUGH VAGINAL BLEEDING; AFTER DISCONTINUATION, WITHDRAWAL BLEEDING USUALLY OCCURS. /ESTROGENS/

Methods of Manufacturing

FROM ANETHOLE HYDROGEN BROMIDE: CAMPBELL ET AL, PROC ROY SOC B128, 253 (1940)...US PATENT 2,357,985 (1944)... BY REDUCTION OF GRIGNARD COMPD WITH COBALTOUS CHLORIDE: KHARASCH ET AL, J AM CHEM SOC 65, 491 (1943).

Analytic Laboratory Methods

HEXESTROL, QUALITATIVE IDENTIFICATION: ULTRAVIOLET & INFRARED SPECTROPHOTOMETRY.
HEXESTROL, OFFICIAL FINAL ACTION, DETERMINATION IN DRUGS (TABLETS): ULTRAVIOLET SPECTROPHOTOMETRY.
DEVELOPMENT OF COMPETITIVE PROTEIN-BINDING & RADIOIMMUNOASSAY METHODS HAS ACCELERATED INVESTIGATION IN THIS & OTHER AREAS (SEE NISWENDER & MIDGLEY, 1970; VANDE WIELE & DYRENFURTH, 1973). COMPARED TO BIOASSAY METHODS, THESE TECHNICS ARE GENERALLY SIMPLER & FASTER. /ESTROGENS/

Clinical Laboratory Methods

ELECTRON CAPTURE GLC DETERMINATION OF HEXESTROL RESIDUES IN BOVINE TISSUES.

Interactions

EFFECTS OF ESTROGENS CAN BE BLOCKED BY INHIBITORS OF RNA SYNTHESIS (DACTINOMYCIN) OR PROTEIN SYNTHESIS (CYCLOHEXIMIDE). /ESTROGENS/
ESTROGENS...INHIBIT ORAL ANTICOAGULANT ACTIVITY... OTHER INTERACTIONS INCL POTENTIATION OF TRICYCLIC ANTIDEPRESSANT ACTIVITY & REDUCTION OF BOTH PYRIDOXINE & FOLIC ACID LEVELS. PHENOBARBITAL INCR METABOLISM OF ESTROGENS... /ESTROGENS/

Stability Shelf Life

SENSITIVE TO LIGHT

Dates

Modify: 2023-08-15

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